molecular formula C10H12N4 B13185535 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine

3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine

Katalognummer: B13185535
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: RSQYBZCJSCAWIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid and sulfuric acid for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine involves its interaction with molecular targets such as enzymes. For instance, it inhibits CDK2 by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine is unique due to its specific structural features that allow for diverse chemical modifications and its significant potential in medicinal chemistry as an enzyme inhibitor.

Eigenschaften

Molekularformel

C10H12N4

Molekulargewicht

188.23 g/mol

IUPAC-Name

3-pyrrolidin-3-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H12N4/c1-3-12-10-9(7-13-14(10)5-1)8-2-4-11-6-8/h1,3,5,7-8,11H,2,4,6H2

InChI-Schlüssel

RSQYBZCJSCAWIF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1C2=C3N=CC=CN3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.